Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse pharmacological properties and potential as bioactive agents. The presence of the thiophene ring, which contains a sulfur atom, contributes to the compound’s unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiophene ring plays a crucial role in its activity. It can form coordination complexes with metal ions, interfering with metal-dependent enzymes necessary for microbial growth and metabolism . Additionally, the compound’s hydrophobicity allows it to partition into the hydrophobic regions of microbial cell membranes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluorobenzamido)thiophene-2-carboxylate: This compound is similar in structure but lacks the bromine atom.
Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate: Another similar compound, differing in the position of the fluorine atom.
Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate: This compound has an additional methyl group, which may influence its reactivity and biological activity.
Uniqueness
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H9BrFNO3S |
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Molecular Weight |
358.18 g/mol |
IUPAC Name |
methyl 3-[(2-bromo-4-fluorobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9BrFNO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(15)6-9(8)14/h2-6H,1H3,(H,16,17) |
InChI Key |
WJKXHVYNQWAQSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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